Technical Guide: CAS 815-02-1 (3,3,3-Trichloro-1,2-Propanediol)
Technical Guide: CAS 815-02-1 (3,3,3-Trichloro-1,2-Propanediol)
The following technical guide is structured to provide an in-depth analysis of CAS 815-02-1 (3,3,3-Trichloro-1,2-propanediol), focusing on its physicochemical properties, solubility behavior, and critical role in drug metabolism research, specifically involving epoxide hydrolase enzymes.[1]
Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, DMPK Scientists, and Toxicology Researchers[1]
Executive Summary & Compound Identity
CAS 815-02-1, chemically identified as 3,3,3-Trichloro-1,2-propanediol , is a halogenated vicinal diol of significant interest in toxicology and drug metabolism.[1] It is primarily known as the hydrolysis product of 1,1,1-Trichloropropene-2,3-oxide (TCPO) , a potent and widely used inhibitor of microsomal epoxide hydrolase (mEH).
For researchers in drug development, this compound serves as a critical marker in mechanistic studies:
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Metabolic Probe: Its formation quantifies the hydrolytic activity of epoxide hydrolases when TCPO is used as a substrate.
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Inhibitor Stability: Understanding its solubility and stability is essential when using TCPO to block mEH in metabolic stability assays.[1]
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Toxicological Relevance: As a metabolite of chlorinated hydrocarbons, it provides insights into the bioactivation and detoxification pathways of environmental toxicants.[1]
Chemical Identity Table[1][2]
| Property | Data |
| CAS Registry Number | 815-02-1 |
| IUPAC Name | 3,3,3-Trichloropropane-1,2-diol |
| Synonyms | 3,3,3-Trichloro-1,2-propanediol; TCPO-diol |
| Molecular Formula | C₃H₅Cl₃O₂ |
| Molecular Weight | 179.43 g/mol |
| SMILES | OC(CO)C(Cl)(Cl)Cl |
| InChI Key | WUBHHCRECMGUJD-UHFFFAOYSA-N |
Physicochemical Properties & Solubility Data[2][3][4][5][6][7][8]
Understanding the physical behavior of CAS 815-02-1 is crucial for assay development.[1] Unlike its parent epoxide (TCPO), which is lipophilic and volatile, the diol is highly polar and water-soluble due to the presence of two hydroxyl groups.[1]
Physical Properties Profile[2][3][4][6][8][9]
| Property | Value (Experimental/Predicted) | Context for Research |
| Physical State | Viscous Liquid / Low-melting Solid | Handling requires weighing boats or positive displacement pipettes.[1] |
| Boiling Point | ~208°C (Predicted) | High boiling point indicates low volatility compared to parent epoxide.[1] |
| Density | ~1.69 g/cm³ | Significantly denser than water; phase separation may occur at high concentrations.[1] |
| LogP (Octanol/Water) | 0.5 – 0.8 | Hydrophilic. Partitions preferentially into the aqueous phase.[1] |
| pKa | ~12.5 (Secondary Alcohol) | Remains neutral at physiological pH (7.4).[1] |
| H-Bond Donors | 2 | High capacity for hydrogen bonding with solvent water.[1][2] |
Solubility & Formulation Strategy
For biological assays (e.g., enzymatic hydrolysis), the compound must be solubilized effectively to prevent precipitation or non-specific binding.
Solubility Data:
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Water: Soluble (>10 mg/mL).[1] The vicinal diol structure facilitates strong interaction with water molecules.
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DMSO: Soluble (>50 mg/mL).[1] Recommended stock solvent for preparing concentrated standards.
Formulation Protocol for In Vitro Assays:
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Stock Preparation: Dissolve neat compound in DMSO to create a 100 mM stock solution.
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Storage: Store stock at -20°C. The diol is chemically stable but hygroscopic; seal tightly to prevent water absorption which alters concentration.[1]
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Working Solution: Dilute the DMSO stock into pre-warmed (37°C) phosphate buffer (pH 7.4) immediately prior to use. Ensure the final DMSO concentration in the assay is <0.1% to avoid enzyme inhibition.
Biological Significance: The Epoxide Hydrolase Pathway
The primary utility of CAS 815-02-1 lies in its relationship with Microsomal Epoxide Hydrolase (mEH) .
Mechanism of Action
Epoxide hydrolases (EHs) detoxify xenobiotic epoxides by adding water to the epoxide ring, generating a dihydrodiol.[1]
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Substrate/Inhibitor: TCPO (1,1,1-Trichloropropene-2,3-oxide).
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Enzyme: mEH (E.C. 3.3.2.9).
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Product: 3,3,3-Trichloro-1,2-propanediol (CAS 815-02-1).[1][2]
Researchers often use TCPO to inhibit mEH to determine if a drug candidate is metabolized by this pathway.[1] However, TCPO itself is slowly hydrolyzed to CAS 815-02-1.[1] Therefore, detecting CAS 815-02-1 serves as a negative control or a measure of background hydrolysis .
Pathway Visualization[10]
Caption: The conversion of the inhibitor TCPO into the diol (CAS 815-02-1) represents the enzymatic turnover event.[1]
Experimental Protocol: Detection & Quantification
This protocol outlines the quantification of CAS 815-02-1 in microsomal incubations, used to validate mEH activity or inhibition.[1]
Methodology: GC-MS Quantification
Principle: Due to the high polarity of the diol, it is difficult to analyze directly by reverse-phase HPLC without derivatization. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard, often requiring derivatization to improve volatility.[1]
Reagents:
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Microsomal fraction (liver or recombinant).
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Substrate: TCPO (or drug of interest).[1]
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Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
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Internal Standard: 3-Chloropropane-1,2-diol.[1]
Step-by-Step Workflow:
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Incubation:
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Incubate microsomes (0.5 mg/mL) with substrate in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C.
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Timepoints: 0, 5, 10, 30, 60 min.
-
-
Termination & Extraction:
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Stop reaction by adding ice-cold Ethyl Acetate (1:3 v/v).
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Vortex for 30 seconds; Centrifuge at 3000 x g for 5 minutes.
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Collect the organic supernatant (containing the diol). Note: The diol is moderately extractable; repeat extraction twice for quantitative recovery.
-
-
Derivatization (Critical Step):
-
Evaporate the ethyl acetate layer to dryness under nitrogen.
-
Reconstitute residue in 50 µL BSTFA + 1% TMCS .
-
Incubate at 60°C for 30 minutes. This converts the hydroxyl groups to TMS ethers, rendering the molecule volatile.
-
-
GC-MS Analysis:
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 80°C (1 min) -> 10°C/min -> 280°C.
-
Detection: SIM mode. Monitor ions specific to the TMS-derivative of the trichlorodiol (fragmentation often yields M-15 or M-Cl ions).[1]
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Self-Validating Checkpoint
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Control: Run a "No-NADPH" or "Heat-Inactivated Microsome" control.
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Logic: If CAS 815-02-1 is detected in the heat-inactivated control, it indicates chemical hydrolysis (non-enzymatic instability) of the parent epoxide in the buffer.[1] If detected only in active microsomes, it confirms enzymatic hydrolysis .
Stability & Handling
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Hygroscopicity: The vicinal diol moiety makes the compound hygroscopic.[1] Store in a desiccator.
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Chemical Stability: The electron-withdrawing effect of the trichloromethyl group stabilizes the adjacent carbon, making the alcohol relatively acidic but chemically stable under neutral conditions. Avoid strong bases which may induce dehydrohalogenation.
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Safety: As a halogenated aliphatic compound, handle with standard PPE (gloves, goggles). Assume potential alkylating properties similar to related chloropropanols until proven otherwise.[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 160546, 3,3,3-Trichloro-1,2-propanediol.[1] Retrieved from [Link]
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Oesch, F. (1974). Purification and properties of microsomal epoxide hydrase.[1] Biochemical Journal. (Contextual grounding for TCPO/Diol pathway).
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U.S. EPA CompTox Chemicals Dashboard. 3,3,3-Trichloropropane-1,2-diol (DTXSID701002016).[1] Retrieved from [Link]
